2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide features a structurally complex acetamide backbone with a 2,6-dimethylphenyl group and a sulfanyl-linked heterocyclic substituent. The core structure, N-(2,6-dimethylphenyl)acetamide, is shared with several pharmacologically and agrochemically relevant compounds, while the 6-amino-3,5-dicyanopyridin-2-yl moiety introduces unique electronic and steric properties. Below, we compare this compound with structurally analogous derivatives, emphasizing substituent effects on applications, physicochemical properties, and research methodologies.
Properties
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-4-3-5-11(2)15(10)21-14(23)9-24-17-13(8-19)6-12(7-18)16(20)22-17/h3-6H,9H2,1-2H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHWTZFTULJOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitriles and amines.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Attachment of Acetamide Moiety: The acetamide group is attached through an acylation reaction.
Final Coupling: The final step involves coupling the pyridine derivative with the dimethylphenyl acetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Substitution: The amino and cyano groups on the pyridine ring can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Key Observations:
- Simpler substituents like diethylamino () result in lower molecular complexity, favoring use as reagents or intermediates . Chloro and methoxy groups (e.g., alachlor, oxadixyl) are associated with pesticidal activity, targeting weeds or fungi through distinct modes of action .
- Physicochemical Properties: The diethylamino analogue’s low melting point (66–69°C) suggests higher solubility in organic solvents compared to bulkier heterocyclic derivatives . Polar groups like cyano or amino (in the target compound) may enhance hydrogen bonding, influencing bioavailability or environmental persistence.
Research Methodologies and Stability
- Analytical Challenges : The heterocyclic substituents in the target compound and its indole-oxadiazole analogue () demand high-precision analytical techniques, such as stability-indicating assays under stress conditions (e.g., hydrolysis, oxidation) .
- Agrochemical Development: Alachlor and oxadixyl exemplify how minor substituent changes (e.g., chloro vs. methoxy) redirect biological activity. The target compound’s dicyanopyridine group may confer resistance to metabolic degradation, a critical factor in pesticide design .
Biological Activity
The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. The structure includes a pyridine ring with amino and dicyano substitutions, a sulfanyl group, and an acetamide moiety. This arrangement is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N6OS |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CN=C(N=C1)NC(=O)SC2=C(C=C(C(=N2)N)C#N)C#N |
The biological activity of This compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, leading to altered biological responses.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways related to inflammation and cell survival.
- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells and tissues.
Therapeutic Potential
The compound has been investigated for several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : Research has indicated that it may protect neurons from oxidative damage and inflammation, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
-
Neuroprotective Effects in Animal Models :
A study investigated the neuroprotective effects of similar compounds in rat models subjected to oxidative stress. The results demonstrated significant reductions in markers of neuroinflammation and improved cognitive function following treatment with dicyanopyridine derivatives . -
In Vitro Studies :
In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to cell death . -
Pharmacological Profiling :
A comprehensive pharmacological profile revealed that the compound acts on multiple targets within the central nervous system (CNS), suggesting its potential utility in treating conditions like Alzheimer's disease .
Q & A
Synthesis and Characterization
Q: What are the critical considerations in synthesizing 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide to ensure high yield and purity? A: Key factors include:
- Reaction conditions : Precise temperature control (e.g., maintaining 70–80°C for sulfanyl group coupling) and pH optimization to prevent side reactions like hydrolysis of the cyano groups .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted starting materials. Confirm purity via HPLC (≥98%) .
- Characterization : Combine -NMR (e.g., δ 12.50 ppm for NH, δ 4.12 ppm for SCH) and high-resolution mass spectrometry (HRMS) to validate structural integrity. Elemental analysis (C, N, S) should align with theoretical values within ±0.3% .
Structural Confirmation
Q: How can researchers resolve ambiguities in the molecular structure of this compound using advanced spectroscopic and crystallographic methods? A:
- X-ray crystallography : Resolve bond angles and torsion angles (e.g., C-S-C bond at ~100.7°) to confirm the pyridine-thioacetamide linkage. Compare with structurally analogous compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
- Multi-nuclear NMR : Use -NMR to distinguish cyano (δ ~115 ppm) and carbonyl (δ ~175 ppm) signals. DEPT-135 can identify CH and CH groups in the dimethylphenyl moiety .
Pharmacological Activity Assessment
Q: What experimental design is recommended for evaluating the compound’s potential biological activity? A:
- In vitro assays : Use a panel of enzyme targets (e.g., kinases, proteases) with IC determination via fluorescence polarization. Include positive controls (e.g., staurosporine for kinase inhibition) .
- ADMET profiling : Assess metabolic stability in human liver microsomes (HLM) and permeability via Caco-2 monolayers. Monitor cytochrome P450 inhibition (e.g., CYP3A4) to predict drug-drug interactions .
- Data contradictions : If bioactivity varies between assays, verify compound stability (e.g., via LC-MS) and test for aggregation artifacts using dynamic light scattering (DLS) .
Environmental Impact Analysis
Q: How should researchers assess the environmental fate and ecotoxicological risks of this compound? A:
- Degradation studies : Perform hydrolysis (pH 5–9) and photolysis (UV-Vis at 254 nm) under OECD guidelines. Monitor degradation products via HPLC-MS .
- Ecotoxicology : Use standardized tests with Daphnia magna (48h EC) and Vibrio fischeri (Microtox®) for acute toxicity. For chronic effects, conduct algal growth inhibition (72h) .
- Partitioning : Determine log (octanol-water) via shake-flask method and soil adsorption coefficient () using batch equilibrium .
Mechanistic Studies
Q: What methodologies are effective for elucidating the compound’s reaction mechanisms in chemical or biological systems? A:
- Kinetic isotope effects (KIE) : Compare for sulfanyl group reactions (e.g., nucleophilic substitution) to infer transition states .
- Computational modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate reaction pathways (e.g., electron transfer in redox reactions) .
- Trapping intermediates : Employ low-temperature NMR (-40°C) or radical scavengers (e.g., TEMPO) to identify short-lived species .
Stability and Reactivity
Q: How can researchers evaluate the compound’s stability under varying storage and experimental conditions? A:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidizers (HO) for 4 weeks. Analyze degradation products via LC-QTOF-MS .
- Thermal analysis : Use TGA (10°C/min) to determine decomposition temperature () and DSC for melting point validation .
- Light sensitivity : Conduct ICH Q1B photostability testing in UV and visible light chambers. Use amber vials if degradation exceeds 5% .
Data Contradictions
Q: How should discrepancies in elemental analysis or spectroscopic data be addressed? A:
- Replicate synthesis : Confirm batch-to-batch consistency. If C/N/S values deviate (e.g., C: 45.29% observed vs. 45.36% theoretical), check calibration of combustion analyzers and sample homogeneity .
- Cross-validate techniques : Pair elemental analysis with HRMS (e.g., [M+H] at m/z 344.21) and -NMR integration ratios .
- Advanced methods : Use XPS for sulfur oxidation state analysis if sulfoxide/sulfone byproducts are suspected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
